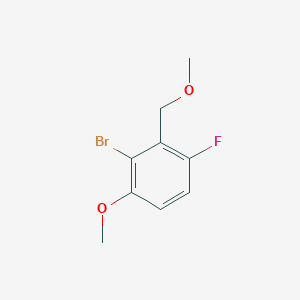

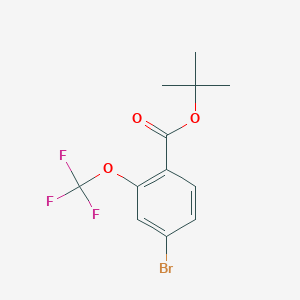

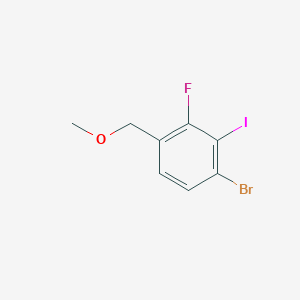

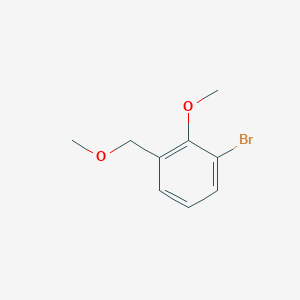

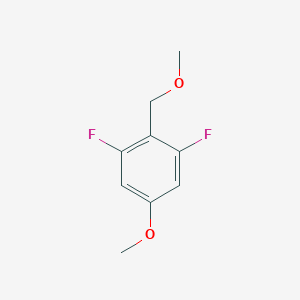

2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene is a chemical compound with the molecular formula C9H10BrFO2 . It has a molecular weight of 249.08 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrFO2/c1-12-5-6-7(11)3-4-8(13-2)9(6)10/h3-4H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 249.08 . More specific properties such as density, boiling point, and flash point are not provided in the available resources.Applications De Recherche Scientifique

2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, as an intermediate in the synthesis of organic compounds, and as a catalyst in organic reactions. It is also used as a solvent in chromatography and spectroscopy experiments. Additionally, this compound is used as a starting material in the synthesis of polymers and other polymeric materials.

Mécanisme D'action

2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene is a highly reactive compound and reacts readily with other organic molecules. The reaction between this compound and other organic molecules is often referred to as a nucleophilic substitution reaction. In this reaction, the nucleophilic atom of the this compound molecule attacks the electrophilic center of the organic molecule, resulting in the formation of a new organic compound.

Biochemical and Physiological Effects

This compound is a highly reactive compound and can have toxic effects if ingested or inhaled. It is known to cause irritation of the skin, eyes, and respiratory system. In addition, it is known to be a skin sensitizer and can cause allergic reactions in some individuals. It is also known to be a reproductive and developmental toxicant and can cause birth defects in animals.

Avantages Et Limitations Des Expériences En Laboratoire

2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene is a highly reactive compound and is often used in laboratory experiments due to its unique properties. The advantages of using this compound in laboratory experiments include its low cost, ease of use, and availability. Additionally, this compound can be used in a variety of organic reactions and can be used as a starting material for the synthesis of polymers and other polymeric materials. The main limitation of this compound is its toxicity, which can be hazardous if not handled properly.

Orientations Futures

There are a variety of future directions for the use of 2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene in scientific research. One potential application is in the synthesis of novel pharmaceuticals. Additionally, this compound can be used as a starting material in the synthesis of polymers and other polymeric materials. Furthermore, this compound can be used as a catalyst in organic reactions and as a reagent in the synthesis of organic compounds. Finally, this compound can be used in chromatography and spectroscopy experiments.

Méthodes De Synthèse

2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene can be synthesized using a variety of methods. One commonly used method is the reaction of 2-bromo-4-fluorobenzene with methyl iodide in the presence of a strong base such as potassium carbonate or sodium hydroxide. This reaction yields this compound in an aqueous solution. Another method involves the reaction of 2-bromo-4-fluorobenzene with methoxymethyl chloride in the presence of a strong acid such as hydrochloric acid. This reaction yields this compound in an organic solvent.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Propriétés

IUPAC Name |

3-bromo-1-fluoro-4-methoxy-2-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-12-5-6-7(11)3-4-8(13-2)9(6)10/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDQIGLEDREZPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1Br)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)